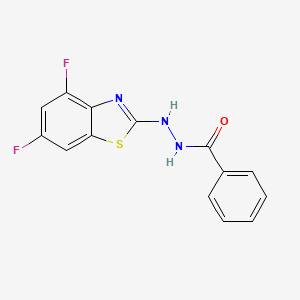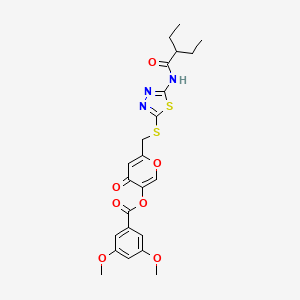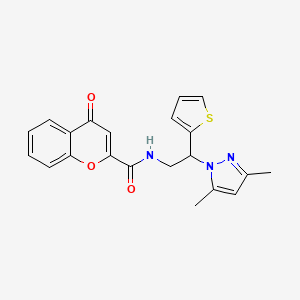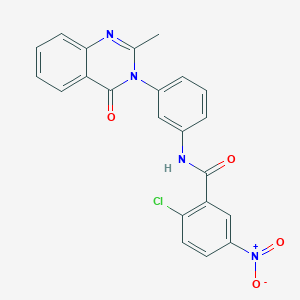
1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline” belong to a class of organic compounds known as sulfonylanilines . These are compounds containing an aniline moiety, which is para-substituted by a sulfonyl group .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . This allows for the visualization of the atomic and molecular structure of a crystal .Chemical Reactions Analysis
Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, common in reactions involving aromatic rings . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation .Scientific Research Applications
Metabolic Pathways and Biotransformation
1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is involved in complex metabolic pathways and biotransformation processes within the human body. Studies have identified numerous metabolites resulting from the administration of related compounds, demonstrating extensive metabolism and elimination primarily through feces. For instance, the elucidation of the metabolic pathways of Almorexant, a tetrahydroisoquinoline derivative, revealed the formation of multiple metabolites, highlighting the compound's extensive biotransformation (Dingemanse et al., 2013). Similarly, research on the metabolism of phenolic antioxidants like 3,5-di-tert-butyl-4-hydroxyanisole (Topanol 354) has provided insights into the biotransformation processes in humans, rats, and dogs, revealing the formation of various metabolites through conjugation with glucuronic or sulfonic acid (Daniel et al., 1973).
Neurological Implications
The study of tetrahydroisoquinolines and related compounds has implications for understanding neurological disorders such as Parkinson's disease. Research has proposed endogenous analogs of MPTP, including tetrahydroisoquinolines, as potential neurotoxins contributing to Parkinson's disease through N-methylation processes. These compounds are bioactivated into neurotoxins in genetically predisposed individuals, suggesting a link between tetrahydroisoquinoline metabolism and the pathogenesis of Parkinson's disease (Matsubara et al., 2002; Aoyama et al., 2000).
Environmental and Human Health Concerns
Investigations into the presence and biotransformation of synthetic phenolic antioxidants (SPAs), including butylated hydroxytoluene (BHT), have raised concerns about human exposure to these compounds. Studies have detected SPAs and their metabolites in human samples, indicating widespread exposure. The research suggests that SPAs can cross the placenta, posing potential risks to fetal health (Du et al., 2019). Another study highlighted the importance of understanding irritant reactions to contact allergens and the role of synthetic compounds in allergic responses (Geier et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the design of selective and more potent inhibitors of alpha-carbonic anhydrase that may lead to novel antimicrobials . Additionally, the study of the structure and physical and chemical properties of these compounds is an important task of modern inorganic and physical chemistry, as well as materials science .
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15-7-12-19-16(14-15)6-5-13-21(19)24(22,23)18-10-8-17(9-11-18)20(2,3)4/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACZNSFSPHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)
![1-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2793770.png)
![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)


![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)




![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2793781.png)
